molecular formula C16H12N2O B13816757 2-(2-Phenylhydrazono)naphthalen-1(2H)-one CAS No. 3375-23-3

2-(2-Phenylhydrazono)naphthalen-1(2H)-one

Cat. No.: B13816757
CAS No.: 3375-23-3
M. Wt: 248.28 g/mol
InChI Key: QKRNIXMMAZQIAG-UHFFFAOYSA-N
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Description

2-(Phenylazo)naphthalene-1-ol, also known as 1-(Phenylazo)-2-naphthol, is an organic compound with the molecular formula C₁₆H₁₂N₂O. It is a type of azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is commonly used as a dye and is known for its vibrant orange color .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylazo)naphthalene-1-ol typically involves a diazonium coupling reaction. The process begins with the formation of a diazonium salt from an aromatic amine, such as aniline, through the reaction with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures (0-5°C). This diazonium salt is then coupled with naphthalen-2-ol in an alkaline medium to form the azo compound .

Industrial Production Methods

In industrial settings, the production of 2-(Phenylazo)naphthalene-1-ol follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining the desired temperature and pH levels throughout the process.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylazo)naphthalene-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and conditions such as elevated temperatures.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the substituents introduced.

Scientific Research Applications

2-(Phenylazo)naphthalene-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Phenylazo)naphthalene-1-ol primarily involves its ability to undergo azo-hydrazone tautomerism. This tautomerism allows the compound to interact with various molecular targets, including enzymes and receptors, leading to its biological effects. The compound’s vibrant color is due to the extensive conjugation of the aromatic rings and the azo group, which allows it to absorb visible light .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Phenylazo)naphthalene-1-ol is unique due to its specific combination of the naphthalene and phenylazo groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.

Properties

CAS No.

3375-23-3

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

2-phenyldiazenylnaphthalen-1-ol

InChI

InChI=1S/C16H12N2O/c19-16-14-9-5-4-6-12(14)10-11-15(16)18-17-13-7-2-1-3-8-13/h1-11,19H

InChI Key

QKRNIXMMAZQIAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3C=C2)O

Origin of Product

United States

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